molecular formula C13H16O3 B14840070 2-(Cyclohexyloxy)-5-hydroxybenzaldehyde

2-(Cyclohexyloxy)-5-hydroxybenzaldehyde

Cat. No.: B14840070
M. Wt: 220.26 g/mol
InChI Key: RSPKXHRLHYZFFA-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-5-hydroxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a hydroxy group at the 5-position and a cyclohexyloxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-5-hydroxybenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-5-bromobenzaldehyde with cyclohexanol in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the cyclohexyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-5-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base for ether formation.

Major Products Formed

    Oxidation: 2-(Cyclohexyloxy)-5-hydroxybenzoic acid.

    Reduction: 2-(Cyclohexyloxy)-5-hydroxybenzyl alcohol.

    Substitution: 2-(Cyclohexyloxy)-5-alkoxybenzaldehyde (for ether formation).

Scientific Research Applications

2-(Cyclohexyloxy)-5-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-5-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential antimicrobial activity could be due to its interaction with bacterial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexyloxy)-4-hydroxybenzaldehyde
  • 2-(Cyclohexyloxy)-3-hydroxybenzaldehyde
  • 2-(Cyclohexyloxy)-6-hydroxybenzaldehyde

Uniqueness

2-(Cyclohexyloxy)-5-hydroxybenzaldehyde is unique due to the specific positioning of the hydroxy and cyclohexyloxy groups on the benzaldehyde core. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-cyclohexyloxy-5-hydroxybenzaldehyde

InChI

InChI=1S/C13H16O3/c14-9-10-8-11(15)6-7-13(10)16-12-4-2-1-3-5-12/h6-9,12,15H,1-5H2

InChI Key

RSPKXHRLHYZFFA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)O)C=O

Origin of Product

United States

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